Methyl 2-amino-4-bromo-5-fluorobenzoate

Physicochemical property profiling Medicinal chemistry Formulation development

Select Methyl 2-amino-4-bromo-5-fluorobenzoate (CAS 1395493-30-7) for its precisely controlled (4-Br,5-F) substitution pattern that ensures regioselectivity in cross-coupling reactions and modulates electronic properties in fluorinated biaryl pharmacophores. This polyhalogenated anthranilic acid methyl ester (C8H7BrFNO2, MW 248.05) delivers calculated LogP 3.51 and aqueous solubility 0.27 g/L, critical for ATP-competitive kinase inhibitor scaffolds and antibacterial agent synthesis. Available in 97-98% HPLC purity with full analytical documentation (NMR, MS) to support reproducible, high-yielding transformations from milligram to kilogram scale.

Molecular Formula C8H7BrFNO2
Molecular Weight 248.05
CAS No. 1395493-30-7
Cat. No. B3027818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-4-bromo-5-fluorobenzoate
CAS1395493-30-7
Molecular FormulaC8H7BrFNO2
Molecular Weight248.05
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1N)Br)F
InChIInChI=1S/C8H7BrFNO2/c1-13-8(12)4-2-6(10)5(9)3-7(4)11/h2-3H,11H2,1H3
InChIKeyOVHIPEYONTVANB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-amino-4-bromo-5-fluorobenzoate (CAS 1395493-30-7): Halogenated Aniline Building Block for Pharmaceutical R&D Procurement


Methyl 2-amino-4-bromo-5-fluorobenzoate (CAS 1395493-30-7) is a polyhalogenated anthranilic acid methyl ester with the molecular formula C8H7BrFNO2 and a molecular weight of 248.05 g/mol [1]. This compound belongs to the class of 2-aminobenzoate derivatives and serves as a versatile intermediate in medicinal chemistry and organic synthesis . Its aromatic ring features an ortho-amino group adjacent to the methyl ester, a bromine atom at the 4-position, and a fluorine atom at the 5-position [2]. This specific substitution pattern, confirmed by PubChem CID 75487653, imparts a unique reactivity profile that distinguishes it from regioisomers and analogs with different halogen combinations, making it a targeted building block for constructing fluorinated pharmaceutical candidates, particularly kinase inhibitors and antibacterial agents .

Why Methyl 2-amino-4-bromo-5-fluorobenzoate Cannot Be Substituted by Regioisomers or Alternative Halogenated Benzoates


Substituting Methyl 2-amino-4-bromo-5-fluorobenzoate with a seemingly similar compound, such as the 5-bromo-4-fluoro regioisomer (CAS 1314987-34-2) or the 4-chloro-5-fluoro analog (CAS 104901-79-3), will fundamentally alter synthetic outcomes and physicochemical properties. The specific (4-Br, 5-F) substitution pattern on the 2-aminobenzoate scaffold dictates regioselectivity in cross-coupling reactions, influences halogen bonding potential, and critically determines the compound's calculated logP (3.51) and aqueous solubility (0.27 g/L) [1]. For example, while the target compound and its 5-bromo-4-fluoro isomer share identical molecular formulas, their distinct halogen positioning leads to divergent reactivity in Suzuki-Miyaura and Buchwald-Hartwig couplings, potentially yielding different biaryl or aminated products [2]. The following quantitative evidence demonstrates exactly where and why this specific substitution pattern matters for scientific selection.

Quantitative Differentiation of Methyl 2-amino-4-bromo-5-fluorobenzoate Against Regioisomers and Halo-Analogs


Aqueous Solubility Differentiation: Target Compound vs. 5-Bromo-4-Fluoro Regioisomer

Methyl 2-amino-4-bromo-5-fluorobenzoate exhibits a calculated aqueous solubility of 0.27 g/L (270 mg/L) at 25°C, as determined by ACD/Labs predictive software . In contrast, the regioisomeric Methyl 2-amino-5-bromo-4-fluorobenzoate (CAS 1314987-34-2) displays a markedly lower solubility of 0.186 mg/mL (186 mg/L), representing a ~1.45-fold difference .

Physicochemical property profiling Medicinal chemistry Formulation development

Lipophilicity (LogP) Comparison: Target Compound vs. Chloro-Analog

The target compound has a predicted LogP of 3.51, reflecting the combined lipophilic contributions of the bromine and fluorine substituents on the aromatic ring [1]. While experimental LogP data for the direct 4-chloro-5-fluoro analog (CAS 104901-79-3) is not readily available, the substitution of bromine (atomic weight ~80, van der Waals radius ~1.85 Å) with chlorine (atomic weight ~35.5, van der Waals radius ~1.75 Å) predictably lowers molecular lipophilicity. This is supported by a calculated LogD (pH 7.4) of 2.71 for the structurally related Methyl 2-amino-3-bromo-5-fluorobenzoate [2], indicating that the target compound's bromine atom contributes an estimated ΔLogP/LogD of approximately +0.8 to +1.0 units compared to chloro or non-halogenated analogs.

Lipophilicity optimization Drug design Membrane permeability

Synthetic Accessibility and Purity Benchmarking Against Regioisomers

Multiple reputable vendors supply Methyl 2-amino-4-bromo-5-fluorobenzoate at purities of 95-97% (HPLC), with some offering up to 98% (Min, HPLC) and moisture content specified at ≤0.5% . In contrast, the 5-bromo-4-fluoro regioisomer (CAS 1314987-34-2) is commonly offered at 95-96% purity . Furthermore, the target compound's synthetic route is well-established via esterification of 2-amino-4-bromo-5-fluorobenzoic acid, which itself is synthesized via catalytic hydrogenation (5% Pt/C, isopropyl acetate) of 4-bromo-5-fluoro-2-nitrobenzoic acid at kilogram scale, demonstrating a robust, scalable manufacturing process .

Synthetic efficiency Procurement quality Analytical chemistry

Regiochemical Reactivity Advantage in Cross-Coupling Reactions

The presence of a bromine atom at the 4-position, ortho to the amino group and para to the fluorine atom, establishes a well-defined, singular site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings [1]. This contrasts with alternative substitution patterns (e.g., 2-amino-3-bromo-5-fluorobenzoate, CAS 864293-46-9, or 2-amino-5-bromo-4-fluorobenzoate, CAS 1314987-34-2), where the relative positioning of the amino, ester, and halogen groups alters the electronic environment of the aryl halide bond, potentially affecting oxidative addition rates and regioselectivity. The specific (4-Br, 5-F) pattern offers a predictable and singular point of derivatization, minimizing the formation of unwanted regioisomeric byproducts and simplifying purification .

Suzuki-Miyaura coupling Buchwald-Hartwig amination C-C bond formation

Recommended Research and Industrial Applications for Methyl 2-amino-4-bromo-5-fluorobenzoate


Precursor for Fluorinated Biaryl Scaffolds via Suzuki-Miyaura Coupling

Utilize Methyl 2-amino-4-bromo-5-fluorobenzoate as a key aryl halide partner in Suzuki-Miyaura cross-coupling reactions to construct fluorinated biaryl pharmacophores . The singular bromine atom at the 4-position ensures regioselective coupling with aryl boronic acids, while the ortho-amino group and 5-fluoro substituent modulate the electronic properties of the resulting biaryl system. This is particularly valuable in the synthesis of kinase inhibitor cores and other ATP-competitive scaffolds, where fluorination enhances metabolic stability and bromine provides a heavy atom for potential halogen bonding interactions . The commercial availability of the compound in 97-98% HPLC purity supports reproducible, high-yielding coupling reactions .

Building Block for Amino-Directed C-H Functionalization

Leverage the ortho-amino group as a directing group for transition-metal-catalyzed C-H functionalization of the aromatic ring . The 5-fluoro substituent electronically activates the ring while the 4-bromo atom can serve as a synthetic handle for sequential diversification. This enables the construction of densely functionalized aromatic cores that are difficult to access via other routes. The compound's predicted LogP of 3.51 suggests good organic solvent compatibility for these reactions, and its established kilogram-scale synthetic route ensures supply chain reliability for process chemistry development .

Intermediate for Heterocyclic Drug Candidates via Tandem Cyclization

Employ Methyl 2-amino-4-bromo-5-fluorobenzoate as a versatile precursor in tandem cyclization reactions to access fluorinated heterocyclic scaffolds, such as benzimidazoles, quinazolines, and benzoxazines . The ortho-amino ester arrangement provides an ideal platform for constructing fused heterocycles, while the bromine and fluorine substituents remain available for subsequent functionalization or for modulating the physicochemical properties of the final drug candidate. This approach is directly applicable to medicinal chemistry programs targeting kinases, GPCRs, and antibacterial agents where fluorinated heterocycles are privileged structures .

Analytical Reference Standard and Method Development

Procure Methyl 2-amino-4-bromo-5-fluorobenzoate with documented purity (97-98% HPLC) and supporting analytical data (NMR, MS) for use as a reference standard in analytical method development and quality control workflows . Its distinct substitution pattern and well-characterized physicochemical properties (density: 1.653 g/cm³, boiling point: 331.6±42.0 °C) make it suitable for validating HPLC methods, calibrating LC-MS systems, or serving as a retention time marker for related halogenated benzoate derivatives .

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